2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole
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Overview
Description
2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodiazole core, a piperazine ring, and a tert-butylbenzenesulfonyl group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:
Preparation of 4-tert-butylbenzenesulfonyl chloride: This intermediate is synthesized by reacting tert-butylbenzene with chlorosulfonic acid under controlled conditions.
Formation of piperazine derivative: The piperazine ring is functionalized with the 4-tert-butylbenzenesulfonyl chloride to form 4-(4-tert-butylbenzenesulfonyl)piperazine.
Coupling with benzodiazole: The final step involves coupling the functionalized piperazine with a benzodiazole derivative under suitable conditions, such as using a base like triethylamine in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfone derivatives.
Reduction: De-sulfonylated piperazine derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the benzodiazole core can interact with nucleic acids or proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzenesulfonyl chloride: A precursor used in the synthesis of the target compound.
4-Fluorobenzenesulfonyl chloride: Another sulfonyl chloride derivative with similar reactivity.
4-Bromobenzenesulfonyl chloride: A halogenated sulfonyl chloride used in similar synthetic applications.
Uniqueness
2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole stands out due to its unique combination of a benzodiazole core and a piperazine ring functionalized with a tert-butylbenzenesulfonyl group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2S/c1-21(2,3)16-8-10-17(11-9-16)28(26,27)25-14-12-24(13-15-25)20-22-18-6-4-5-7-19(18)23-20/h4-11H,12-15H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSNNEWBHMDFPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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